

# N10-Monodesmethyl Rizatriptan-d3 chemical properties and structure

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## Compound of Interest

Compound Name: **N10-Monodesmethyl Rizatriptan-d3**

Cat. No.: **B565175**

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## An In-depth Technical Guide to N10-Monodesmethyl Rizatriptan-d3

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **N10-Monodesmethyl Rizatriptan-d3**, focusing on its chemical properties, structure, and its critical role in bioanalytical applications. This isotopically labeled compound is an essential tool in the pharmacokinetic analysis of Rizatriptan, a widely used anti-migraine agent.

## Introduction

**N10-Monodesmethyl Rizatriptan-d3** is the deuterated form of N10-Monodesmethyl Rizatriptan, a minor active metabolite of Rizatriptan.<sup>[1][2]</sup> Rizatriptan is a selective serotonin 5-HT1B/1D receptor agonist used for the acute treatment of migraine headaches.<sup>[1][3]</sup> The parent drug works by constricting intracranial blood vessels and inhibiting the release of pro-inflammatory neuropeptides.<sup>[2][3]</sup>

The primary application of **N10-Monodesmethyl Rizatriptan-d3** is as an internal standard (IS) in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantitative determination of its unlabeled counterpart in biological matrices.<sup>[4][5]</sup> Its chemical and physical properties are nearly identical to the endogenous metabolite,

allowing it to co-elute during chromatography. However, its increased mass due to the three deuterium atoms allows for distinct detection by a mass spectrometer, making it the gold standard for correcting variations in sample preparation and instrument response.[\[4\]](#)[\[5\]](#)

## Chemical Properties and Structure

The fundamental chemical and physical properties of **N10-Monodesmethyl Rizatriptan-d3** are summarized below. Data for the unlabeled analog is provided for context where direct data for the deuterated compound is unavailable.

### Chemical Identity

Property	Value	Source
Chemical Name	N-(Methyl-d3)-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-3-ethanamine	<a href="#">[6]</a>
Synonyms	2-(5-((1H-1,2,4-triazol-1-yl)methyl)-1H-indol-3-yl)-N-(methyl-d3)ethan-1-amine	<a href="#">[7]</a>
CAS Number	1215678-02-6	<a href="#">[6]</a> <a href="#">[8]</a>
Unlabeled CAS	144034-84-4	<a href="#">[9]</a> <a href="#">[10]</a>

### Molecular and Physical Properties

Property	Value	Source
Molecular Formula	C <sub>14</sub> H <sub>14</sub> D <sub>3</sub> N <sub>5</sub>	[6][8]
Molecular Weight	258.34 g/mol	[6][8]
Appearance	Pale Yellow Thick Oil	[6]
Storage	2-8°C, Protected from air and light	[6][7]
Solubility	Chloroform, Dichloromethane, DMSO	[6]
Boiling Point	515.6°C at 760 mmHg (Unlabeled)	[11]
Density	1.269 g/cm <sup>3</sup> (Unlabeled)	[11]

## Chemical Structure

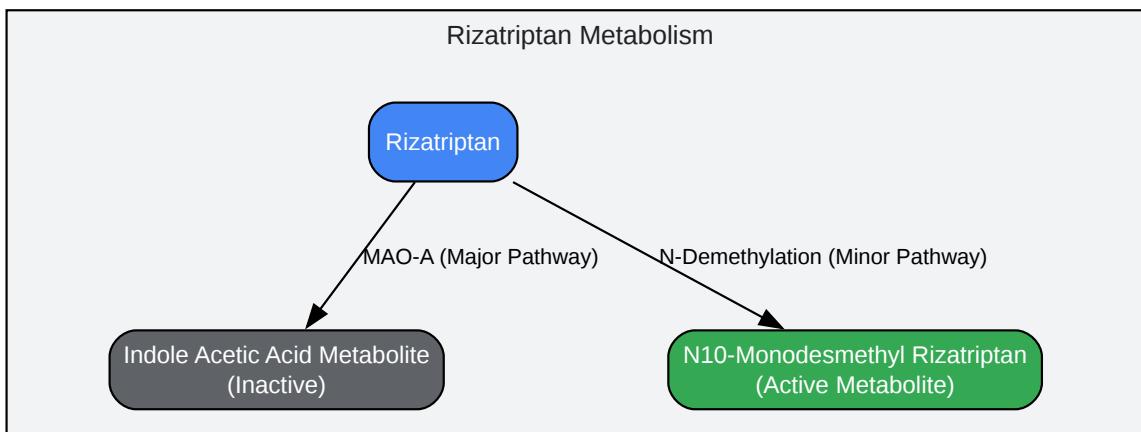
**N10-Monodesmethyl Rizatriptan-d3** consists of an indole core substituted at position 3 with an ethylamine chain and at position 5 with a 1,2,4-triazol-1-ylmethyl group. The terminal amine of the ethylamine chain is N-methylated, and it is this methyl group that is substituted with three deuterium atoms (d3).

IUPAC Name (Unlabeled): N-methyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine.  
[12]

Canonical SMILES (Deuterated): [2H]C([2H])  
([2H])NCCC1=CNC2=CC=C(CN3C=NC=N3)C=C12.[7]

## Metabolic Pathway of Rizatriptan

Rizatriptan is primarily metabolized by the enzyme monoamine oxidase-A (MAO-A) through oxidative deamination to an inactive indole acetic acid metabolite.[1][2] A minor metabolic pathway involves N-demethylation, which produces N10-Monodesmethyl Rizatriptan. This metabolite retains pharmacological activity similar to the parent compound, with plasma concentrations reaching approximately 14% of the parent drug.[1][13]



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**Figure 1:** Simplified metabolic pathway of Rizatriptan.

## Experimental Protocols: Bioanalytical Quantification

The following is a representative protocol for the quantification of N10-Monodesmethyl Rizatriptan in human plasma using LC-MS/MS with **N10-Monodesmethyl Rizatriptan-d3** as the internal standard. This method is based on common practices for bioanalytical assays of small molecules.[14][15]

## Materials and Reagents

- Analytes: N10-Monodesmethyl Rizatriptan, **N10-Monodesmethyl Rizatriptan-d3** (Internal Standard)
- Plasma: Human plasma (K<sub>2</sub>EDTA)
- Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid, Ammonium Acetate, Deionized Water

## Sample Preparation (Protein Precipitation)

- Thaw plasma samples and calibration standards at room temperature.

- Pipette 100  $\mu$ L of plasma into a 1.5 mL microcentrifuge tube.
- Add 20  $\mu$ L of the internal standard working solution (**N10-Monodesmethyl Rizatriptan-d3** in 50:50 methanol:water).
- Vortex mix for 10 seconds.
- Add 400  $\mu$ L of acetonitrile to precipitate plasma proteins.
- Vortex mix vigorously for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean autosampler vial.
- Inject 5-10  $\mu$ L of the supernatant into the LC-MS/MS system.

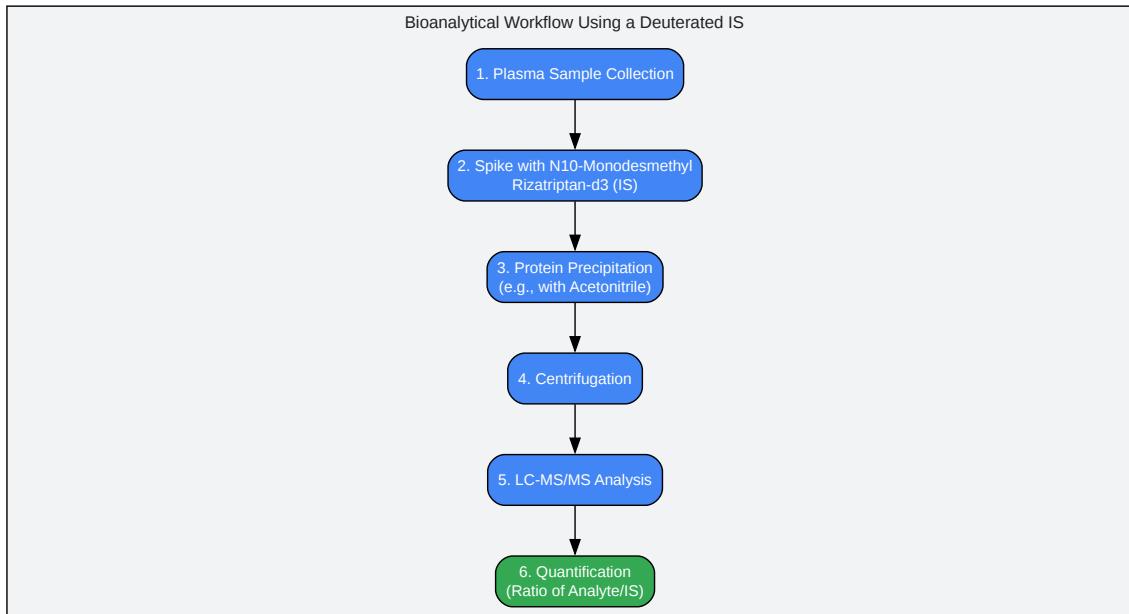
## LC-MS/MS Conditions

Parameter	Condition
LC System	Agilent 1200 Series or equivalent
Column	C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 $\mu$ m)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Gradient	Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, re-equilibrate
MS System	Sciex API 4000 or equivalent triple quadrupole
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	N10-Monodesmethyl Rizatriptan: m/z 256.3 $\rightarrow$ 197.2 N10-Monodesmethyl Rizatriptan-d3: m/z 259.3 $\rightarrow$ 200.2
Ion Source Temp	550°C

Note: Specific MRM transitions should be optimized for the instrument in use.

## Visualized Workflows and Principles Bioanalytical Experimental Workflow

The diagram below outlines the key steps in a typical bioanalytical workflow for quantifying a drug metabolite using a deuterated internal standard.

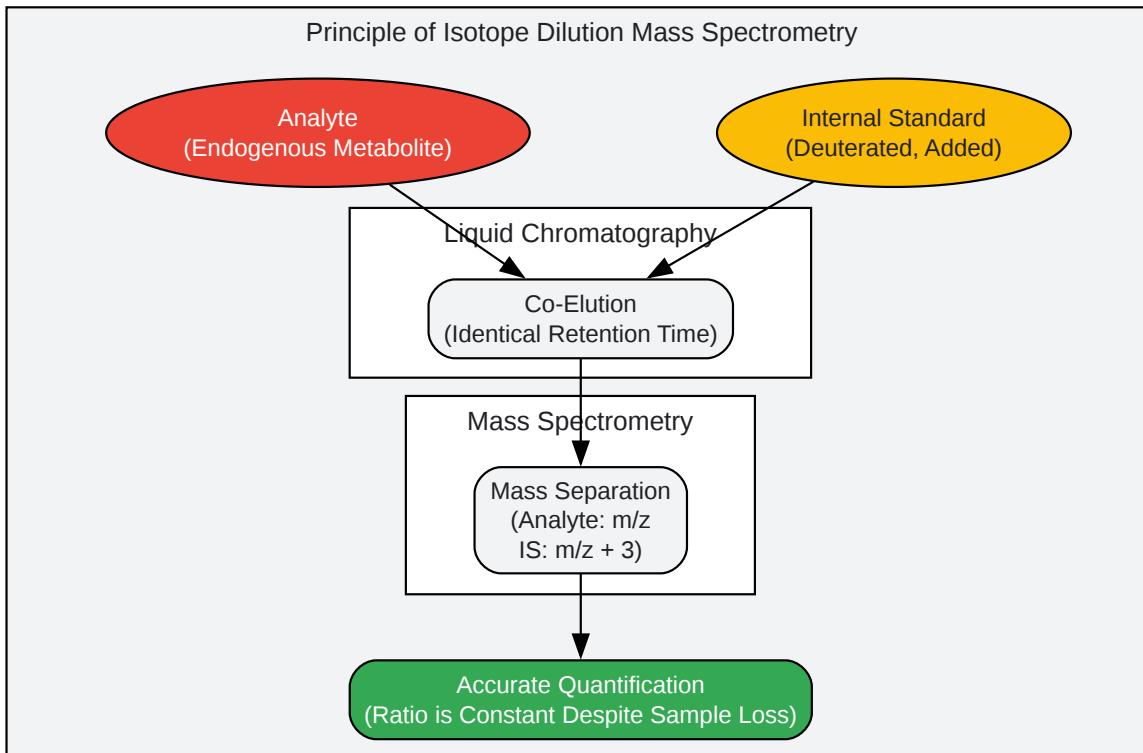


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**Figure 2:** Standard workflow for sample analysis in a regulated bioanalytical lab.

## Principle of Isotope Dilution Mass Spectrometry

The use of a stable isotope-labeled internal standard (SIL-IS) like **N10-Monodesmethyl Rizatriptan-d3** is central to the principle of Isotope Dilution Mass Spectrometry (IDMS). This diagram illustrates the relationship between the analyte and the internal standard during analysis.



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**Figure 3:** Logical relationship in LC-MS/MS analysis using a SIL-IS.

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